molecular formula C12H11ClFN B11722359 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B11722359
M. Wt: 223.67 g/mol
InChI Key: UTACANTTXUWIGD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is a nitrile-containing organic compound featuring a cyclopentane ring substituted with a 4-chloro-3-fluorophenyl group. This structure combines halogenated aromaticity with a strained aliphatic ring and a polar nitrile functional group.

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11ClFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

UTACANTTXUWIGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile and two closely related compounds from the General Catalog of Kanto Reagents ():

Compound Name Structure Molecular Weight Melting Point (°C) CAS RN Toxicity
1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile 4-Cl-3-F-C₆H₃-cyclopentane-CN Not reported Not reported Not reported Not reported
1-(4-Chlorophenyl)cyclopentanecarboxylic acid 4-Cl-C₆H₄-cyclopentane-COOH 224.68 160–164 80789-69-1 None listed
1-(4-Chlorophenyl)cyclopropanecarbonitrile 4-Cl-C₆H₄-cyclopropane-CN 177.62 50–52 64399-27-5 Toxic (Class III)

Key Structural and Functional Differences:

Aromatic Substitution: The target compound features a 3-fluoro substituent in addition to the 4-chloro group on the phenyl ring, unlike the analogs with only a 4-chloro substitution. Fluorine’s electronegativity may enhance dipole interactions and metabolic stability compared to non-fluorinated analogs .

Ring Size and Strain :

  • The cyclopentane ring in the target compound and the carboxylic acid analog introduces less strain and greater conformational flexibility than the cyclopropane ring in the nitrile analog. This difference could influence solubility and reactivity; strained cyclopropane rings are typically more reactive .

Physical Property Trends:

  • Melting Points: The cyclopropane nitrile (50–52°C) has a significantly lower melting point than the cyclopentane carboxylic acid (160–164°C). This disparity likely arises from the carboxylic acid’s capacity for hydrogen bonding and higher molecular symmetry. The target compound’s melting point is expected to fall between these values, influenced by fluorine’s dipole interactions and the absence of hydrogen-bonding donors .
  • Molecular Weight :

    • The target compound’s molecular weight would exceed 177.62 g/mol (cyclopropane nitrile) due to the additional fluorine atom and larger cyclopentane ring.

Toxicity Considerations:

  • The carboxylic acid analog lacks this toxicity label, suggesting that functional group choice significantly impacts safety profiles. The target compound’s nitrile group may pose similar toxicological risks, necessitating careful handling .

Implications of Structural Modifications

  • Fluorine Addition: The 3-fluoro substituent may improve lipid solubility and bioavailability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetics.
  • Ring Size : The cyclopentane ring’s reduced strain compared to cyclopropane could enhance synthetic accessibility and stability under physiological conditions.
  • Nitrile vs. Carboxylic Acid : The nitrile group’s metabolic resistance might make the target compound more persistent in environmental or biological systems than the carboxylic acid analog.

Limitations and Future Research

The provided evidence lacks direct data on the target compound’s synthesis, spectral characterization, or biological activity. Future studies should employ crystallographic tools like SHELX (for structure refinement) and ORTEP (for visualization) to elucidate its conformational preferences and intermolecular interactions . Comparative analyses of halogenated cyclopentane nitriles could further clarify structure-activity relationships.

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Molecular Formula : C12H10ClF
  • Molecular Weight : 223.66 g/mol
  • CAS Number : 2113483-86-4

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is believed to exert its biological effects through modulation of ion channels and receptor pathways. Notably, it may interact with the Transient Receptor Potential (TRP) channels, which are implicated in pain perception and inflammatory responses.

Antinociceptive Effects

Research indicates that compounds similar to 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile can inhibit TRPA1 channels, leading to analgesic effects. Studies have shown that these compounds can significantly reduce pain responses in animal models, suggesting their potential for treating chronic pain conditions.

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown activity against breast cancer cells (MDA-MB-231), indicating its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

StudyFindings
Study 1 : Analgesic ActivityThe compound was tested in a rat model for pain relief and showed significant reduction in pain scores compared to control groups.
Study 2 : Anticancer ActivityIn vitro assays demonstrated that the compound inhibited the proliferation of MDA-MB-231 cells by inducing apoptosis at concentrations of 10 µM and higher.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies reveal harmful effects if ingested or upon skin contact, necessitating careful handling and further investigation into its safety profile.

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